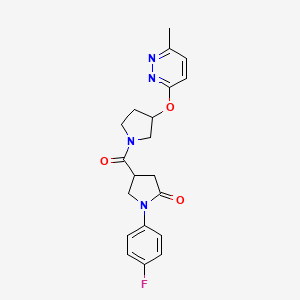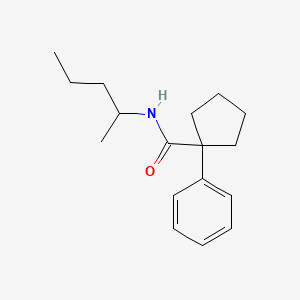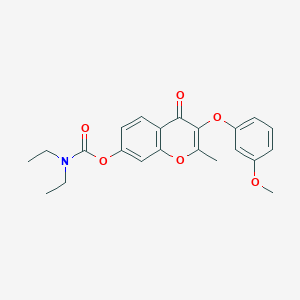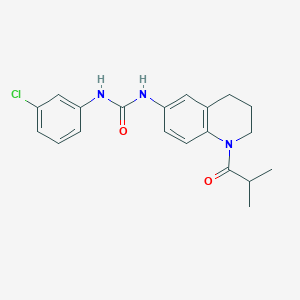
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves several steps and different synthetic approaches. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination using a trimethylstannyl precursor. This precursor was prepared via a four-step synthetic approach, including palladium catalysis and hexamethyldistannane in an inert solvent . Another related synthesis involved a pyrrolidine constrained bipyridyl-dansyl conjugate, which was synthesized through click chemistry for the purpose of creating a selective chemosensor for Al(3+) .
Molecular Structure Analysis
The molecular structure of compounds within this family often includes a pyrrolidine ring, which is a five-membered lactam structure. This ring can be functionalized with various substituents, such as fluorophenyl groups, which can significantly alter the compound's properties and reactivity. The presence of a fluorophenyl group is a common feature in these molecules, as seen in the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse. For example, the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with another monomer like 3,4-ethylene dioxythiophene can lead to materials with interesting electrochromic properties . The introduction of functional groups such as the aminomethyl moiety in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence, showcasing the complexity of reactions that can be employed in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the electrochromic properties of the copolymer derived from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole are notable, with the ability to display five different colors and good transparency at certain potentials . The specific radioactivity and radiochemical purity of the synthesized 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine are also key physical properties, especially for its potential application in imaging dopamine D4 receptors .
科学的研究の応用
Met Kinase Inhibition
The compound has been explored as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in tumor stasis in Met-dependent human gastric carcinoma models. This is indicative of its potential in cancer therapy, specifically targeting Met kinase pathways (Schroeder et al., 2009).
Imaging Applications
Another scientific application involves the synthesis of derivatives for imaging dopamine D4 receptors, indicating its utility in neurological research and potential diagnostic applications. Through electrophilic fluorination, compounds have been synthesized for this purpose, showcasing the versatility of the chemical structure in contributing to advances in imaging technologies (Eskola et al., 2002).
Orexin Receptor Antagonism
Research on compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one includes the study of Orexin-1 receptor mechanisms on compulsive food consumption. This suggests its potential role in the development of treatments for binge eating and other eating disorders with a compulsive component, highlighting its relevance in neuropsychopharmacology (Piccoli et al., 2012).
Chemosensor Development
The compound's structure has been utilized in the development of a chemosensor for Al(3+) based on internal charge transfer, demonstrating its application in analytical chemistry for the selective detection of specific ions (Maity & Govindaraju, 2010).
Molecular Docking and Antimicrobial Activity
Further research includes the synthesis and in vitro screening of newly synthesized derivatives for antimicrobial activity. Molecular docking studies reveal moderate to good binding energies on target proteins, indicating potential for antimicrobial drug development (Flefel et al., 2018).
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJRRYYBRFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)
methyl]piperazine](/img/structure/B2550570.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)


![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
![4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2550586.png)